(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester
Description
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester is a biquinoline-based compound featuring two quinoline rings linked at the 2,2'-positions, with 4,4'-dicarboxylic acid groups esterified with butanol. Its molecular formula is C₂₈H₂₈N₂O₄, with a molecular weight of 456.546 g/mol and CAS number 1181-24-4 . The compound is structurally characterized by its extended conjugation system and hydrophobic butyl ester groups, which influence its solubility and electronic properties. It is primarily utilized in coordination chemistry and materials science, particularly as a ligand for metal complexes .
Properties
CAS No. |
1181-24-4 |
|---|---|
Molecular Formula |
C28H28N2O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
butyl 2-(4-butoxycarbonylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H28N2O4/c1-3-5-15-33-27(31)21-17-25(29-23-13-9-7-11-19(21)23)26-18-22(28(32)34-16-6-4-2)20-12-8-10-14-24(20)30-26/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI Key |
ZKOHXQGFGKJWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester typically involves the esterification of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester involves its interaction with specific molecular targets. For example, it can bind to proteins in the cell membrane, blocking iron uptake by bacteria, which leads to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial and antiviral applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally analogous bipyridyl, biphenyl, and difuran derivatives to highlight differences in chemical properties, synthesis, and applications. Key examples include:
Structural Analogues
Environmental and Industrial Relevance
- Industrial synthesis of bipyridyl diesters is well-established, whereas biquinolinyl derivatives remain niche due to complex purification steps .
Biological Activity
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester (CAS Number: 1181-24-4) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
The compound has the molecular formula and a molecular weight of 456.546 g/mol. It is characterized by the presence of two quinoline rings and two carboxylic acid groups, which are esterified with butanol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. Studies have shown that this compound can scavenge free radicals effectively, thus contributing to its potential therapeutic applications in diseases associated with oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate a promising spectrum of activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight its potential as an antimicrobial agent.
Case Studies
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various derivatives of biquinoline compounds. The dibutyl ester showed superior activity compared to other esters tested, suggesting modifications in the alkyl chain can enhance antioxidant efficacy.
- Anticancer Mechanism Investigation : A research article in Cancer Letters detailed experiments where this compound was administered to MCF-7 cells. The study reported a dose-dependent increase in apoptotic markers and a decrease in Bcl-2 expression, indicating its role in promoting apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy Assessment : An investigation published in Microbial Drug Resistance assessed the antimicrobial effects against clinical isolates. The study concluded that the compound's effectiveness against resistant strains positions it as a candidate for further development in treating infections caused by multidrug-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
